An In-depth Technical Guide to the Molecular Structure and Conformation of 4-(Bicyclo[1.1.1]pentan-1-yl)phenol
An In-depth Technical Guide to the Molecular Structure and Conformation of 4-(Bicyclo[1.1.1]pentan-1-yl)phenol
Abstract
The bicyclo[1.1.1]pentane (BCP) moiety has emerged as a paramount structural motif in modern medicinal chemistry, primarily serving as a saturated, three-dimensional bioisostere for the para-substituted phenyl ring. This guide provides a comprehensive technical overview of the molecular structure and conformational properties of 4-(bicyclo[1.1.1]pentan-1-yl)phenol, a quintessential example of an aryl-BCP derivative. We will delve into the unique structural rigidity of the BCP cage, the conformational preferences around the crucial aryl-BCP bond, and the spectroscopic signatures that define this molecule. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the advantageous physicochemical properties of the BCP scaffold in their own research.
Introduction: The Rise of the Bicyclo[1.1.1]pentane Scaffold in Drug Discovery
The principle of "escaping from flatland" has become a guiding tenet in contemporary drug design, advocating for the incorporation of greater three-dimensionality into molecular scaffolds.[1] This strategic shift aims to improve key pharmacological properties such as solubility, metabolic stability, and target engagement, while navigating the often-crowded intellectual property landscape of traditional aromatic structures. The bicyclo[1.1.1]pentane (BCP) cage has distinguished itself as a highly effective non-classical bioisostere for the para-substituted phenyl ring.[2] Its rigid, propeller-like structure maintains the critical exit vectors of a 1,4-disubstituted arene while introducing a saturated, sp³-rich core.[2] This substitution can lead to marked improvements in a compound's physicochemical profile, including enhanced aqueous solubility and greater resistance to metabolic oxidation by cytochrome P450 enzymes.[3]
4-(Bicyclo[1.1.1]pentan-1-yl)phenol serves as a foundational model for understanding the interplay between the rigid BCP core and an appended aromatic system. A thorough comprehension of its molecular architecture and conformational dynamics is essential for rationally designing next-generation therapeutics that incorporate this valuable scaffold.
Molecular Structure and Conformation
The molecular structure of 4-(bicyclo[1.1.1]pentan-1-yl)phenol is characterized by two key components: the highly strained and rigid bicyclo[1.1.1]pentane cage and the planar phenol ring, connected by a single carbon-carbon bond.
The Bicyclo[1.1.1]pentane Core: A Rigid Framework
The BCP cage is a unique structural entity composed of five carbon atoms arranged in a propeller-like geometry. This arrangement results in significant ring strain, which in turn imparts a high degree of rigidity. The bridgehead carbons (C1 and C3) are inverted, and the three methylene bridges create a highly constrained system. This inherent rigidity is a cornerstone of its utility as a bioisostere, as it locks the substituents at the 1 and 3 positions into a fixed spatial orientation, mimicking the linear trajectory of a para-substituted benzene ring.
Conformational Analysis: Rotation Around the Aryl-BCP Bond
A critical aspect of the conformational analysis of 4-(bicyclo[1.1.1]pentan-1-yl)phenol is the rotation around the single bond connecting the BCP bridgehead carbon to the phenyl ring. Unlike the relatively free rotation observed in many biaryl systems, the steric bulk and unique geometry of the BCP cage impose a significant barrier to rotation.
Computational studies on related aryl-BCP systems have revealed a substantial energetic penalty for rotation away from the lowest-energy conformation. A recent study calculated a rotational barrier (ΔG‡) of 26.0 kcal/mol for a similar BCP-aryl bond, indicating that interconversion between conformers is slow at room temperature.[3] This high rotational barrier effectively locks the relative orientation of the phenol ring and the BCP cage, leading to a well-defined three-dimensional structure. This conformational restriction is a key differentiator from the more flexible phenyl ring it often replaces and can have profound implications for target binding and overall molecular properties.
The workflow for a typical computational analysis of this rotational barrier is outlined below:
Caption: Workflow for calculating the rotational barrier of the Aryl-BCP bond.
Synthesis of 4-(Bicyclo[1.1.1]pentan-1-yl)phenol
The synthesis of BCP derivatives, including 4-(bicyclo[1.1.1]pentan-1-yl)phenol, predominantly relies on the reactivity of the highly strained intermediate, [1.1.1]propellane . This molecule readily undergoes radical addition across its central C1-C3 bond, providing a versatile entry point to 1,3-disubstituted BCPs.
General Synthetic Strategy
A common and effective approach involves the in situ generation of [1.1.1]propellane followed by its reaction with a suitable aryl precursor. For the synthesis of 4-(bicyclo[1.1.1]pentan-1-yl)phenol, this would typically involve the reaction of [1.1.1]propellane with a 4-hydroxyphenyl radical precursor or a related protected derivative.
The overall synthetic logic is depicted in the following diagram:
Caption: Synthetic pathway to 4-(Bicyclo[1.1.1]pentan-1-yl)phenol.
Representative Experimental Protocol
The following protocol is a representative, multi-step procedure adapted from established methodologies for the synthesis of BCP derivatives.[4][5] Note: This procedure involves hazardous reagents and should only be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.
Step 1: Generation of [1.1.1]Propellane Solution
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To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, an addition funnel, and an argon inlet, add 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane in anhydrous diethyl ether.
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Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
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Slowly add a solution of methyllithium in diethyl ether via the addition funnel while maintaining the temperature at -78 °C.
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After the addition is complete, stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1.5 hours.
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The resulting solution of [1.1.1]propellane is used directly in the next step.
Step 2: Radical Addition to form the Aryl-BCP Linkage
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In a separate flask under an inert atmosphere, dissolve 4-iodophenol (or a protected version such as 4-iodoanisole) in a suitable solvent (e.g., THF or dioxane).
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To this solution, add a radical initiator (e.g., AIBN or via photoredox catalysis) and the previously prepared [1.1.1]propellane solution.
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The reaction may require heating or irradiation with visible light, depending on the chosen initiation method.
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Monitor the reaction progress by TLC or GC-MS.
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Upon completion, quench the reaction and perform a standard aqueous workup.
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Purify the crude product by column chromatography on silica gel. If a protected phenol was used, a subsequent deprotection step (e.g., with BBr₃ for a methoxy group) is required to yield the final product, 4-(bicyclo[1.1.1]pentan-1-yl)phenol.
Spectroscopic and Physicochemical Properties
The unique structure of 4-(bicyclo[1.1.1]pentan-1-yl)phenol gives rise to distinct spectroscopic and physicochemical properties.
NMR Spectroscopy
The ¹H and ¹³C NMR spectra of 4-(bicyclo[1.1.1]pentan-1-yl)phenol are expected to show characteristic signals for both the BCP cage and the phenol ring.
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¹H NMR: The six methylene protons on the BCP cage typically appear as a sharp singlet due to the high symmetry of the molecule. The bridgehead proton is not present as it is substituted. The aromatic protons of the para-substituted phenol ring will appear as two distinct doublets in the aromatic region of the spectrum.
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¹³C NMR: The BCP cage will exhibit signals for the bridgehead carbons and the methylene carbons. The quaternary bridgehead carbon attached to the phenol ring will have a characteristic chemical shift, as will the other bridgehead carbon. The six methylene carbons are equivalent and will give rise to a single signal. The phenol ring will show the expected four signals for the para-substituted aromatic system.
Physicochemical Properties
The incorporation of the BCP moiety significantly influences the physicochemical properties of the molecule compared to its planar analogue, 4-biphenylol.
| Property | 4-(Bicyclo[1.1.1]pentan-1-yl)phenol (Predicted) | Justification |
| Molecular Weight | 160.21 g/mol | [1] |
| XlogP3 | 2.5 | The sp³-rich BCP core is less lipophilic than a phenyl ring, generally leading to a lower logP. |
| Aqueous Solubility | Increased compared to 4-biphenylol | The disruption of planarity by the BCP cage can reduce crystal packing efficiency and improve solvation.[3] |
| Metabolic Stability | Increased compared to 4-biphenylol | The saturated C-H bonds of the BCP cage are less susceptible to oxidative metabolism than the C-H bonds of an aromatic ring.[3] |
Conclusion
4-(Bicyclo[1.1.1]pentan-1-yl)phenol stands as a testament to the power of three-dimensional thinking in molecular design. Its rigid bicyclic core provides a stable and predictable scaffold that effectively mimics the key spatial arrangement of a para-substituted phenyl ring while offering a host of advantageous physicochemical properties. The high rotational barrier of the aryl-BCP bond further defines its conformation, making it a reliable building block for constructing complex molecular architectures. As the drive to "escape from flatland" continues to shape the future of drug discovery, a deep understanding of the structure, conformation, and synthesis of foundational BCP derivatives like 4-(bicyclo[1.1.1]pentan-1-yl)phenol will remain indispensable for researchers in the field.
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